molecular formula C17H14F3N3O2S B124745 4-[3-(4-Methylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide CAS No. 331943-04-5

4-[3-(4-Methylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide

Cat. No.: B124745
CAS No.: 331943-04-5
M. Wt: 381.4 g/mol
InChI Key: LGIMTMFJBCXYRP-UHFFFAOYSA-N
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Description

“4-[3-(4-Methylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide” is also known as Celecoxib . It has an empirical formula of C17H14F3N3O2S and a molecular weight of 381.37 .


Synthesis Analysis

The synthesis of Celecoxib has been reported in the literature . It was identified during the biological evaluation of the 1,5-Diarylpyrazole class of cyclooxygenase-2 inhibitors .


Molecular Structure Analysis

The molecular structure of Celecoxib consists of a 1,5-diarylpyrazole moiety, a trifluoromethyl group, and a benzenesulfonamide group .


Physical and Chemical Properties Analysis

Celecoxib has an empirical formula of C17H14F3N3O2S and a molecular weight of 381.37 . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Enzyme Inhibition

The compound has been recognized for its potential in inhibiting Cytochrome P450 (CYP) enzymes. These enzymes are crucial in the metabolism of many drugs, and their inhibition can prevent drug-drug interactions and improve the efficacy of certain medications. For instance, certain inhibitors are crucial in deciphering the involvement of specific CYP isoforms in drug metabolism, which can lead to more targeted and effective treatments (Khojasteh et al., 2011).

Synthetic Chemistry

This compound is also valuable in the synthesis of heterocyclic compounds, which are prominent in the development of pharmaceuticals and other chemicals. The reactivity of similar pyrazoline derivatives has been extensively utilized as a building block for synthesizing various classes of heterocyclic compounds, demonstrating their importance in chemical synthesis and drug development (Gomaa & Ali, 2020).

Anticancer Research

Knoevenagel condensation, a reaction in which similar pyrazole derivatives participate, has been a driving force in the development of molecules with significant anticancer activity. These compounds target various cancer pathways and have shown potential in nanomolar to micromolar ranges, indicating their therapeutic potential in cancer treatment (Tokala, Bora & Shankaraiah, 2022).

Anti-inflammatory and Antibacterial Applications

Derivatives like trifluoromethylpyrazoles, closely related to 4-[3-(4-Methylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide, have been studied for their anti-inflammatory and antibacterial properties. The position of the trifluoromethyl group significantly influences the activity profile of these compounds, making them of interest in medicinal chemistry for exploring novel anti-inflammatory and antibacterial agents (Kaur, Kumar & Gupta, 2015).

Mechanism of Action

Target of Action

The primary target of the compound “4-[3-(4-Methylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide” is currently unknown. The compound’s structure is similar to that of Celecoxib , suggesting it may also target COX-2, an enzyme involved in inflammation and pain.

Pharmacokinetics

Celecoxib is well absorbed orally, metabolized primarily by the liver, and excreted in both urine and feces .

Properties

IUPAC Name

4-[3-(4-methylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O2S/c1-11-2-4-12(5-3-11)15-10-16(17(18,19)20)23(22-15)13-6-8-14(9-7-13)26(21,24)25/h2-10H,1H3,(H2,21,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGIMTMFJBCXYRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=C2)C(F)(F)F)C3=CC=C(C=C3)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10433269
Record name AGN-PC-0MW7W5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331943-04-5
Record name 4-(3-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0331943045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AGN-PC-0MW7W5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 331943-04-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(3-(4-METHYLPHENYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL)BENZENESULFONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR89ESB5UB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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